molecular formula C14H8F4O B12607977 3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde CAS No. 646507-90-6

3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12607977
CAS No.: 646507-90-6
M. Wt: 268.21 g/mol
InChI Key: UCNDPVOUOXJEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde: is an organic compound characterized by the presence of four fluorine atoms and a methyl group attached to a biphenyl structure with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl].

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the formylation process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the biphenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The unique structural features of this compound make it a potential candidate for the development of new pharmaceuticals.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Industry:

    Polymer Chemistry: It is used in the synthesis of specialty polymers with enhanced properties.

    Electronics: The compound’s electronic properties make it suitable for use in the fabrication of electronic components.

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

    3,3’,5,5’-Tetrafluorobiphenyl: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.

    4’-Methyl[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluorine atoms, resulting in different reactivity and stability.

    3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.

Uniqueness: The combination of fluorine atoms, a methyl group, and an aldehyde functional group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde imparts unique chemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

646507-90-6

Molecular Formula

C14H8F4O

Molecular Weight

268.21 g/mol

IUPAC Name

4-(3,5-difluoro-4-methylphenyl)-2,6-difluorobenzaldehyde

InChI

InChI=1S/C14H8F4O/c1-7-11(15)2-8(3-12(7)16)9-4-13(17)10(6-19)14(18)5-9/h2-6H,1H3

InChI Key

UCNDPVOUOXJEFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)C=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.